molecular formula C14H20N6O4 B3222594 6-(1-Piperizinyl)-9-(b-D-ribofuranosyl)-9H-purine CAS No. 121370-61-4

6-(1-Piperizinyl)-9-(b-D-ribofuranosyl)-9H-purine

Cat. No. B3222594
CAS RN: 121370-61-4
M. Wt: 336.35 g/mol
InChI Key: DQSIEZNVHIMJKX-IDTAVKCVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(1-Piperizinyl)-9-(b-D-ribofuranosyl)-9H-purine, also known as PRPP, is a purine nucleotide analogue that has been widely used in scientific research. It is a potent inhibitor of purine metabolism and has been shown to have various biochemical and physiological effects.

Mechanism of Action

6-(1-Piperizinyl)-9-(b-D-ribofuranosyl)-9H-purine exerts its effects by inhibiting enzymes involved in purine metabolism. It is a potent inhibitor of adenosine deaminase and purine nucleoside phosphorylase, which are key enzymes in the purine salvage pathway. 6-(1-Piperizinyl)-9-(b-D-ribofuranosyl)-9H-purine has also been shown to inhibit the activity of adenylosuccinate synthase, which is involved in the de novo synthesis of purines.
Biochemical and Physiological Effects:
6-(1-Piperizinyl)-9-(b-D-ribofuranosyl)-9H-purine has various biochemical and physiological effects. It has been shown to increase the levels of purine nucleotides in cells, which can lead to increased DNA and RNA synthesis. 6-(1-Piperizinyl)-9-(b-D-ribofuranosyl)-9H-purine has also been shown to inhibit the growth of cancer cells by disrupting purine metabolism. In addition, 6-(1-Piperizinyl)-9-(b-D-ribofuranosyl)-9H-purine has been shown to have immunomodulatory effects, which can be useful in the treatment of autoimmune diseases.

Advantages and Limitations for Lab Experiments

6-(1-Piperizinyl)-9-(b-D-ribofuranosyl)-9H-purine has several advantages for lab experiments. It is a potent inhibitor of enzymes involved in purine metabolism, which can be useful in the study of purine metabolism and the development of new drugs. 6-(1-Piperizinyl)-9-(b-D-ribofuranosyl)-9H-purine is also a substrate for enzymes involved in purine metabolism, which can be useful in the study of enzyme kinetics. However, 6-(1-Piperizinyl)-9-(b-D-ribofuranosyl)-9H-purine has some limitations for lab experiments. It is a highly reactive compound that can degrade quickly, which can make it difficult to work with. In addition, 6-(1-Piperizinyl)-9-(b-D-ribofuranosyl)-9H-purine can be toxic to cells at high concentrations, which can limit its use in cell-based assays.

Future Directions

There are several future directions for the study of 6-(1-Piperizinyl)-9-(b-D-ribofuranosyl)-9H-purine. One area of research is the development of new drugs that target enzymes involved in purine metabolism. 6-(1-Piperizinyl)-9-(b-D-ribofuranosyl)-9H-purine can be used as a starting point for the development of new inhibitors of these enzymes. Another area of research is the study of the immunomodulatory effects of 6-(1-Piperizinyl)-9-(b-D-ribofuranosyl)-9H-purine. 6-(1-Piperizinyl)-9-(b-D-ribofuranosyl)-9H-purine has been shown to have potential as a treatment for autoimmune diseases, and further research is needed to explore this potential. Finally, the study of the biochemical and physiological effects of 6-(1-Piperizinyl)-9-(b-D-ribofuranosyl)-9H-purine could lead to a better understanding of purine metabolism and its role in disease.

Scientific Research Applications

6-(1-Piperizinyl)-9-(b-D-ribofuranosyl)-9H-purine has been used in various scientific research applications, including the study of purine metabolism and the development of new drugs. It has been shown to inhibit the activity of enzymes involved in purine metabolism, such as adenosine deaminase and purine nucleoside phosphorylase. 6-(1-Piperizinyl)-9-(b-D-ribofuranosyl)-9H-purine has also been used as a substrate for enzymes involved in purine metabolism, such as adenylosuccinate synthase.

properties

IUPAC Name

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-(6-piperazin-1-ylpurin-9-yl)oxolane-3,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N6O4/c21-5-8-10(22)11(23)14(24-8)20-7-18-9-12(16-6-17-13(9)20)19-3-1-15-2-4-19/h6-8,10-11,14-15,21-23H,1-5H2/t8-,10-,11-,14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQSIEZNVHIMJKX-IDTAVKCVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC=NC3=C2N=CN3C4C(C(C(O4)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1)C2=NC=NC3=C2N=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101245064
Record name 6-(1-Piperazinyl)-9-β-D-ribofuranosyl-9H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101245064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(1-Piperizinyl)-9-(b-D-ribofuranosyl)-9H-purine

CAS RN

121370-61-4
Record name 6-(1-Piperazinyl)-9-β-D-ribofuranosyl-9H-purine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=121370-61-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(1-Piperazinyl)-9-β-D-ribofuranosyl-9H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101245064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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